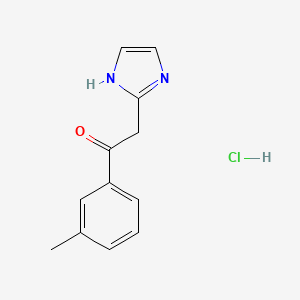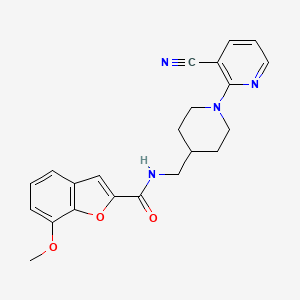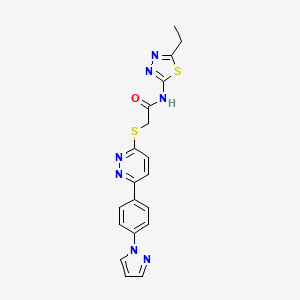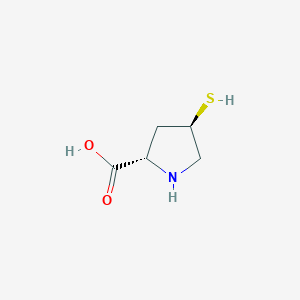
2-(1H-imidazol-2-yl)-1-(3-methylphenyl)ethan-1-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(1H-imidazol-2-yl)-1-(3-methylphenyl)ethan-1-one hydrochloride” is a chemical compound with the CAS Number: 1197539-31-3 . It has a molecular weight of 236.7 . The IUPAC name of this compound is 2-(1H-imidazol-2-yl)-1-(3-methylphenyl)ethanone hydrochloride . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12N2O.ClH/c1-9-3-2-4-10(7-9)11(15)8-12-13-5-6-14-12;/h2-7H,8H2,1H3,(H,13,14);1H . This code provides a unique representation of the compound’s molecular structure.
Physical And Chemical Properties Analysis
This compound is a powder in physical form . It has a molecular weight of 236.7 . The storage temperature is room temperature .
Wissenschaftliche Forschungsanwendungen
Metal–Organic Frameworks (MOFs)
Research demonstrates the utility of imidazole derivatives in constructing novel metal–organic frameworks (MOFs) with varying dimensionalities. For example, the use of biphenyl-3,3′,4,4′-tetracarboxylate and flexible bis(imidazole) ligands in reactions with metal ions under hydrothermal conditions yielded MOFs with 1D, 2D, and 3D structures. These structures exhibit unique properties, such as self-penetrating networks and supramolecular frameworks, influenced by the coordination modes of the ligands and the structural characteristics of the N-donor ligands (Li-Xin Sun et al., 2010).
Mercury Partitioning
Imidazole derivatives have been employed in the development of hydrophobic ionic liquids for mercury partitioning from aqueous solutions. The introduction of ethylene-glycol functionality into bis-imidazolium cations significantly enhances the distribution ratio of mercury ions, demonstrating the potential for efficient mercury removal in environmental applications (J. Holbrey et al., 2003).
Transesterification Reactions
Imidazol-2-ylidenes, a family of N-heterocyclic carbenes (NHC), have been identified as efficient catalysts for transesterification reactions between esters and alcohols. These catalysts facilitate the acylation of alcohols with vinyl acetate at low loadings and room temperature, highlighting their potential in synthetic organic chemistry for ester formation and functional group transformations (G. Grasa et al., 2002).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(1H-imidazol-2-yl)-1-(3-methylphenyl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O.ClH/c1-9-3-2-4-10(7-9)11(15)8-12-13-5-6-14-12;/h2-7H,8H2,1H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRYWOIXRWWJPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CC2=NC=CN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-imidazol-2-yl)-1-(3-methylphenyl)ethan-1-one hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dimethyl 5-(4-tert-butylphenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2692396.png)
![2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2692397.png)

![Pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester](/img/structure/B2692400.png)
![dimethyl 2,2'-(1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purine-3,8(2H,4H)-diyl)diacetate](/img/structure/B2692402.png)





![3-(benzo[d][1,3]dioxol-5-yloxy)-N-propylpropane-1-sulfonamide](/img/structure/B2692411.png)


![2-chloro-N-[1-(2-hydroxyethyl)-4,5,6,7-tetrahydroindazol-4-yl]acetamide](/img/structure/B2692416.png)